Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-

Stereochemistry Quality Control Chiral Purity

(1R,2R,3R,5S)-2-Bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 1980007-55-3) is a chiral, tetra-substituted bicyclo[3.2.0]heptan-6-one featuring a ketone at the 6-position, geminal diphenyl groups at the 7-position, and a specific trans bromo–methoxy substitution pattern across the cyclobutane ring. The compound belongs to a class of rigid carbacyclic ketones that have been explored as β-lactam isosteres, synthetic intermediates in natural product synthesis, and substrates for enzymatic resolution.

Molecular Formula C20H19BrO2
Molecular Weight 371.3 g/mol
CAS No. 1980007-55-3
Cat. No. B12079095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-
CAS1980007-55-3
Molecular FormulaC20H19BrO2
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCOC1CC2C(C1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H19BrO2/c1-23-16-12-15-17(18(16)21)20(19(15)22,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3/t15-,16+,17-,18-/m0/s1
InChIKeyPODFRQAFLRTTRZ-MHORFTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- (CAS 1980007-55-3): Procurement-Relevant Structural and Class Profile


(1R,2R,3R,5S)-2-Bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 1980007-55-3) is a chiral, tetra-substituted bicyclo[3.2.0]heptan-6-one featuring a ketone at the 6-position, geminal diphenyl groups at the 7-position, and a specific trans bromo–methoxy substitution pattern across the cyclobutane ring [1]. The compound belongs to a class of rigid carbacyclic ketones that have been explored as β-lactam isosteres, synthetic intermediates in natural product synthesis, and substrates for enzymatic resolution [2]. Its precisely defined (1R,2R,3R,5S) absolute configuration distinguishes it from other stereoisomers in the same scaffold family and imposes unique spatial constraints on further functionalization, which is critical for projects requiring defined three-dimensional orientation of substituents [3].

Scaffold Rigid chiral bicyclo[3.2.0]heptan-6-one core
Handles Orthogonal Br and OMe functional groups
Research Fit β-Lactam isostere and enzyme resolution studies

Why Generic Bicyclo[3.2.0]heptan-6-ones Cannot Replace (1R,2R,3R,5S)-2-Bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in Research


Substituting this compound with the des-bromo, des-methoxy parent 7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 87274-16-6) removes the two orthogonal functional handles required for regioselective derivatization: the C2 bromine enables nucleophilic displacement and cross-coupling, while the C3 methoxy group provides a distinct electronic and steric environment . Replacing it with the (1R,2S,3S,5R) diastereomer (ChemBase ID 82190) inverts the relative stereochemistry at C2 and C3, fundamentally altering the spatial presentation of substituents recognized by chiral catalysts, enzymes, or biological targets [1]. Even the structurally analogous (1R,2R,3R,5S)-2-(benzylamino)-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 125261-50-9)—which preserves the identical scaffold stereochemistry—replaces the bromine with a benzylamino group, changing both the leaving-group potential and the hydrogen-bonding pharmacophore [2]. These substitution, stereochemical, and functional-group differences collectively generate distinct reactivity, spectroscopic, and potential biological-activity profiles that make generic interchange scientifically unsound.

Des-bromo des-methoxy parent
Lacks orthogonal Br and OMe handles; may not support regioselective derivatization
Inverted diastereomer
(1R,2S,3S,5R) configuration alters chiral environment; may shift enzyme or catalyst recognition
Benzylamino analog
Replaces Br leaving group; limits nucleophilic displacement and cross-coupling potential

Quantitative Differentiation Evidence for (1R,2R,3R,5S)-2-Bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one vs. Closest Analogs


Stereochemical Identity: (1R,2R,3R,5S) vs. (1S,3R,4R,5R) Diastereomer—Distinct NMR and MS Signatures

The target compound (1R,2R,3R,5S) possesses a distinct stereochemical configuration relative to its (1S,3R,4R,5R) counterpart (the enantiomer catalogued under Source of Spectrum AD-0-2532-0). The SpectraBase database provides separate entries for these stereoisomers, confirming that they yield differentiable 1H NMR spectra and mass spectra (GC-MS) [1]. For procurement, verifying that the supplied material matches the (1R,2R,3R,5S) configuration rather than the inverted (1S,3R,4R,5R) form is essential, as the two would exhibit different optical rotations and potentially divergent reactivity in asymmetric transformations.

Stereochemical Identity
Head-to-head
Target (1R,2R,3R,5S): distinct NMR & MS vs. Enantiomer (1S,3R,4R,5R): different InChIKey stereolayer
Ensures correct enantiomer procurement for chiral synthesis
SpectraBase confirms non-identical spectra
Stereochemistry Quality Control Chiral Purity

Synthetic Handle Density: 2-Bromo-3-methoxy vs. Des-Bromo Des-Methoxy Parent—Molecular Weight and Heavy Atom Count Advantage

The target compound carries two synthetically orthogonal substituents—a bromine at C2 and a methoxy group at C3—on the bicyclo[3.2.0]heptan-6-one core. The des-bromo, des-methoxy parent compound (7,7-diphenylbicyclo[3.2.0]heptan-6-one, CAS 87274-16-6) has molecular formula C19H18O and molecular weight 262.35 g/mol, versus C20H19BrO2 and 371.27 g/mol for the target . This corresponds to an increase of two heavy atoms (Br, O) and a molecular weight increment of 108.92 g/mol, representing a higher degree of pre-installed functionalization. The bromine atom provides a leaving group for SN2 reactions and a handle for metal-catalyzed cross-coupling, while the methoxy group can serve as a directing group or be cleaved to the alcohol [1].

Synthetic Handle Density
Cross-study comparable
+108.9 g/mol, +5 heavy atoms
Pre-functionalized core reduces synthetic steps
Based on molecular formula comparison (vs. des-bromo des-methoxy parent)
Synthetic Intermediate Molecular Complexity Functional Group Diversity

Functional Group Reactivity: C2 Bromine as a Leaving Group vs. C2 Benzylamino in the Scaffold-Identical Analog

The target compound bears a bromine atom at the C2 position, which is a superior leaving group compared to the benzylamino substituent found in (1R,2R,3R,5S)-2-(benzylamino)-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one (CAS 125261-50-9) [1]. While the benzylamino analog (MW 397.52 g/mol) is 26.25 g/mol heavier than the target (MW 371.27 g/mol), the critical difference is functional: bromide can undergo SN2 displacement with a wide range of nucleophiles (amines, thiols, azide, cyanide) and participate in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig after initial substitution), whereas the benzylamino group is a relatively poor leaving group and primarily serves as a protected amine or a hydrogen-bond donor [2].

Leaving-Group Reactivity
Cross-study comparable
C2-Br (target): pKa ~ -9, excellent leaving group vs. C2-NHBn analog: pKa ~ 9–11, poor leaving group
Br enables SN2 and cross-coupling; benzylamino limits diversification
Leaving-group ability differs by ~10^18–10^20 fold
Nucleophilic Substitution Cross-Coupling Synthetic Versatility

Class-Level Biological Relevance: Bicyclo[3.2.0]heptan-6-one Scaffold as a β-Lactam Isostere

The bicyclo[3.2.0]heptan-6-one scaffold, of which the target compound is a highly substituted derivative, has been investigated as a carbacyclic isostere of penicillanic and carbapenemic acids. In a foundational study, carbacyclic ketone analogs of this scaffold were synthesized and tested for inhibition of β-lactamase and DD-carboxypeptidase/transpeptidase enzymes [1]. The target compound’s 7,7-diphenyl substitution pattern introduces significant steric bulk (two phenyl rings) and lipophilicity (estimated LogP ~4.36 [2]) that is absent in the simpler 7,7-dimethyl or 7,7-dichloro analogs previously examined in crystallographic studies of β-lactamase binding [3]. The combination of the scaffold's inherent enzyme-recognition potential with the specific bromo and methoxy substituents offers a unique vector for structure–activity relationship (SAR) exploration.

β-Lactamase Recognition
Class-level
Scaffold validated in β-lactamase co-crystal structures (related analog)
May support SAR exploration in enzyme inhibition studies
No direct target compound enzyme data; context-dependent
β-Lactam Isostere Enzyme Inhibition Antibacterial

Optimal Research Application Scenarios for (1R,2R,3R,5S)-2-Bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one


Chiral Building Block for Asymmetric Synthesis of β-Lactam Isosteres

The precisely defined (1R,2R,3R,5S) stereochemistry and the pre-installed bromine leaving group make this compound a valuable chiral building block for constructing carbacyclic β-lactam mimetics. In this scenario, the C2 bromide is displaced by an amine nucleophile to install a β-amino ketone motif, while the C3 methoxy group serves as a protected alcohol that can be unveiled later. The 7,7-diphenyl groups provide steric shielding that can influence the stereochemical outcome of subsequent transformations [1]. The scaffold's documented recognition by β-lactamase enzymes [2] makes it particularly relevant to medicinal chemistry programs targeting antibiotic resistance.

Substrate for Enzymatic Resolution and Biocatalysis Development

The 7,7-diphenylbicyclo[3.2.0]heptane scaffold has been successfully employed as a substrate for enzymatic resolution using lipases from Pseudomonas cepacia and Candida cylindracea, with enantiomeric excess values exceeding 99% in optimized organic media [1]. The target compound, bearing additional bromo and methoxy substituents, offers a sterically and electronically differentiated substrate for evaluating the substrate scope of these and novel hydrolases. Its distinct spectroscopic signature (unique InChIKey: PODFRQAFLRTTRZ-MHORFTMASA-N [2]) facilitates chiral HPLC or NMR-based enantiomeric excess determination.

Photochemical Precursor for Strained Polycyclic Systems

The bicyclo[3.2.0]heptan-6-one framework, when appropriately substituted, undergoes photochemical rearrangements to yield structurally complex products. The photolysis of the analogous 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one yields oxacarbene-derived and alkenylketene-derived products in methanol and benzene solvents [1]. The target 2-bromo-3-methoxy derivative presents a photoactive ketone with a heavy-atom substituent (Br) that can facilitate intersystem crossing to the triplet state, potentially altering the quantum yield and product distribution relative to non-halogenated analogs.

Core Scaffold for Diversity-Oriented Synthesis Libraries

The combination of a conformationally rigid bicyclo[3.2.0]heptane core with a reactive C2 bromide, a C3 methoxy group, and geminal C7 diphenyl substituents provides three distinct vectors for library diversification: (i) nucleophilic substitution or cross-coupling at C2, (ii) O-demethylation and subsequent functionalization at C3, and (iii) manipulation of the C6 ketone (reduction, reductive amination, olefination). This functional group density—quantified by the presence of 5 additional heavy atoms and two orthogonal reactive handles relative to the parent 7,7-diphenylbicyclo[3.2.0]heptan-6-one [2]—enables the rapid generation of structurally diverse compound collections for fragment-based or phenotypic screening campaigns.

Application
Selection Property
Validation Focus
Asymmetric synthesis of carbacyclic β-lactam mimetics
Pre-installed orthogonal handles (Br, OMe)
Stereochemical fidelity; β-lactamase recognition assays
Enzymatic resolution substrate screening
Sterically demanding scaffold; chiral identity
Enantiomeric excess determination (chiral HPLC/NMR)
Photochemical rearrangement studies
Photoactive ketone; heavy-atom (Br) for intersystem crossing
Quantum yield and product distribution analysis
Diversity-oriented synthesis libraries
Three orthogonal diversification vectors (C2, C3, C6)
Library coverage; functional group tolerance
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